Methyl glycinate

Description

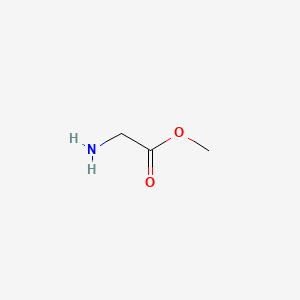

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-6-3(5)2-4/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSSATDQUYCRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5680-79-5 (hydrochloride) | |

| Record name | Glycine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30210599 | |

| Record name | Glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-34-2 | |

| Record name | Glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL AMINOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHX73584R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl glycinate (B8599266) and its more commonly used hydrochloride salt. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and logical workflows to support laboratory and developmental applications.

Introduction

Methyl glycinate (CAS No: 616-34-2), the methyl ester of the amino acid glycine (B1666218), is a fundamental building block in organic and medicinal chemistry.[1] Its primary applications are as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including pyrethroids and the fungicide iprodione.[2][3] Due to the inherent instability of the free ester, which can polymerize or form diketopiperazines, it is most commonly prepared, stored, and utilized as its stable hydrochloride salt, this compound hydrochloride (CAS No: 5680-79-5).[1][4] This guide will address the properties of both the free ester and its hydrochloride salt.

Physicochemical Properties

The properties of this compound and its hydrochloride salt are summarized below. Data has been aggregated from various chemical and safety data sources.

Table 1: Physicochemical Properties of this compound (Free Ester)

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂ | [5][6] |

| Molecular Weight | 89.09 g/mol | [1][5] |

| Appearance | Colorless or light yellow liquid | [2] |

| Boiling Point | 66.5 °C to 82.1 °C at 760 mmHg | [5][6] |

| Density | ~1.0 g/cm³ to 1.045 g/cm³ (Predicted) | [5][6] |

| pKa | 7.59 (+1) at 25°C | [3] |

| LogP (Octanol/Water) | -0.83 to -0.882 | [5][7] |

| Vapor Pressure | 79.8 ± 0.1 mmHg at 25°C | [5] |

| Flash Point | -42.1 ± 17.4 °C | [5] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₃H₈ClNO₂ | [8] |

| Molecular Weight | 125.55 g/mol | [8][9] |

| Appearance | White powder or crystals | [8][10] |

| Melting Point | 174-176 °C (with decomposition) | [4][8][11] |

| Solubility in Water | Soluble, >1000 g/L at 20 °C | [8][10][11] |

| Stability | Stable, especially compared to the free ester. Incompatible with strong oxidizing agents. | [10][11] |

Solubility Profile

This compound exhibits poor solubility in water but is readily soluble in common organic solvents such as chloroform, acetone, and ethyl acetate.[2][3] In stark contrast, its hydrochloride salt is highly soluble in water.[8][10] This significant difference in solubility is a critical consideration in its application, particularly in peptide synthesis and drug formulation.[10]

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound.

-

¹H NMR: Proton NMR spectroscopy is used to confirm the presence of hydrogen atoms. For the hydrochloride salt in D₂O, characteristic signals are expected for the methyl ester protons and the α-methylene protons adjacent to the amino group.[1]

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton. The spectrum for the hydrochloride salt would show distinct peaks for the methyl carbon, the α-carbon, and the carbonyl carbon of the ester group.[12]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular weight is confirmed at 89.09 g/mol .[1][13]

-

Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups. Key absorptions for this compound would include N-H stretching for the amine, C=O stretching for the ester, and C-O stretching.[9]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols based on standard laboratory practices.

This protocol describes a common laboratory-scale synthesis from glycine and methanol (B129727) using thionyl chloride as a catalyst.[2][11]

Caption: Workflow for the synthesis of this compound hydrochloride.

The melting point is a critical indicator of purity. The following protocol is for a digital melting point apparatus.[14][15][16][17]

Caption: Experimental workflow for melting point determination.

This protocol outlines the traditional shake-flask method to determine the equilibrium solubility of a compound like this compound hydrochloride in water.[18][19]

Caption: Workflow for determining aqueous solubility.

Chemical Reactivity and Stability

The reactivity of this compound is centered around its two functional groups: the nucleophilic amino group and the electrophilic ester carbonyl group.[1]

Caption: Logical relationships of this compound's reactivity.

The free ester form is unstable and prone to self-condensation reactions.[1] For this reason, protecting the carboxylic acid as a methyl ester allows the free amino group to participate in reactions like peptide bond formation.[1][10] The hydrochloride salt provides stability by protonating the amino group, preventing its nucleophilic attack and subsequent polymerization, thus making it a shelf-stable and reliable reagent.[1][4]

References

- 1. This compound | 616-34-2 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 616-34-2 [chemicalbook.com]

- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS#:616-34-2 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Glycine, methyl ester (CAS 616-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound hydrochloride(5680-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride | Pharmaceutical Intermediate | 5680-79-5 - PHMO [phmo.com]

- 11. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

- 12. Glycine methyl ester hydrochloride(5680-79-5) 13C NMR spectrum [chemicalbook.com]

- 13. Glycine, methyl ester [webbook.nist.gov]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. westlab.com [westlab.com]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Data of Methyl Glycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl glycinate (B8599266), an ester of the amino acid glycine (B1666218). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key spectroscopic data in tabular format, outlines detailed experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Chemical Structure and Properties

Methyl glycinate (C₃H₇NO₂) is the methyl ester of glycine, with a molecular weight of 89.0932 g/mol .[1][2][3][4] It is also known as glycine methyl ester.[2] The hydrochloride salt, this compound hydrochloride (C₃H₈ClNO₂), is a common and more stable form of this compound.[5]

Chemical Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~3.8 | s | 3H | -OCH₃ | D₂O |

| ~3.5 | s | 2H | -CH₂- | D₂O |

Note: Data is based on predicted spectra and typical values for similar structures. Precise shifts can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~170 | C=O | D₂O |

| ~52 | -OCH₃ | D₂O |

| ~41 | -CH₂- | D₂O |

Note: Data is based on typical values for amino acid esters. The full spectrum can be viewed through various databases.[6]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | broad, medium | Overtone ν(C=O) |

| 2682, 2628 | medium | ν(N⁺-H) |

| 1749 | very strong | ν(C=O) |

| 1259 | very strong | νasym(C-O-C) |

Source: Experimental data obtained from KBr pellets.[7]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Peaks for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 89 | ~20% | [M]⁺ (Molecular Ion) |

| 59 | ~10% | [M - CH₂O]⁺ |

| 42 | ~100% | [C₂H₂O]⁺ (Base Peak) |

| 30 | ~40% | [CH₂NH₂]⁺ |

Source: NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound Hydrochloride

-

Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and vial

Protocol:

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound hydrochloride. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[8] c. Transfer the solution to a clean, dry 5 mm NMR tube.[8]

-

Instrument Setup: a. Place the NMR tube in the spectrometer's spinner turbine and adjust the depth. b. Insert the sample into the NMR magnet.

-

Data Acquisition: a. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. b. Shim the magnetic field to achieve homogeneity. c. Acquire the ¹H NMR spectrum using a standard single-pulse sequence. d. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. For quantitative analysis, a gated decoupling sequence may be used.[9]

-

Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). d. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

-

This compound Hydrochloride

-

Potassium Bromide (KBr), FT-IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Protocol:

-

Sample Preparation (KBr Pellet Method): a. Place a small amount of this compound hydrochloride and about 100 mg of dry KBr powder in an agate mortar. b. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[10] c. Transfer a portion of the powder to the pellet press die. d. Apply pressure to form a thin, transparent KBr pellet.[7]

-

Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record a background spectrum of the empty sample compartment. c. Record the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Data Analysis: a. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

Protocol:

-

Sample Preparation: a. Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Instrument Setup: a. Calibrate the mass spectrometer using a known standard. b. Set the parameters for the chosen ionization method (e.g., electron energy for EI, spray voltage for ESI).

-

Data Acquisition: a. Introduce the sample into the mass spectrometer. For EI-MS, this is often done via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is introduced via liquid chromatography (LC) or direct infusion. b. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: a. Identify the molecular ion peak to confirm the molecular weight. b. Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Glycine, methyl ester [webbook.nist.gov]

- 2. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycine, methyl ester [webbook.nist.gov]

- 4. Glycine, methyl ester [webbook.nist.gov]

- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl Glycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl glycinate (B8599266) hydrochloride. It includes a detailed experimental protocol, quantitative data presentation, and a thorough interpretation of the spectral features, designed to be a valuable resource for researchers in chemistry and drug development.

Introduction

Methyl glycinate hydrochloride is the hydrochloride salt of the methyl ester of glycine, the simplest proteinogenic amino acid. Its chemical formula is C₃H₈ClNO₂, and it presents as a stable, white, water-soluble solid. The presence of a primary amine and an ester functional group makes it a versatile building block in organic synthesis, particularly in the preparation of peptides and other pharmaceutically relevant molecules. Understanding its ¹H NMR spectrum is fundamental for confirming its structure, assessing its purity, and monitoring its reactions.

Molecular Structure and Proton Environments

The structure of this compound hydrochloride features three distinct proton environments, which give rise to signals in the ¹H NMR spectrum. These are the protons of the ammonium (B1175870) group (-NH₃⁺), the α-methylene group (-CH₂-), and the methyl ester group (-OCH₃).

Caption: Structure of this compound Hydrochloride.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound hydrochloride.

Objective: To obtain a ¹H NMR spectrum for structural confirmation and purity assessment.

Materials and Equipment:

-

This compound hydrochloride sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

Internal standard (optional, e.g., TSP for D₂O, TMS for DMSO-d₆)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) directly in a clean, dry NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved, ensuring a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.

-

Data Acquisition:

-

Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K (25 °C).

-

Use a standard single-pulse experiment. Key acquisition parameters include:

-

Spectral Width: ~12-16 ppm

-

Pulse Width: Calibrated 90° pulse

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift axis. For D₂O, the residual HDO peak can be set to δ 4.79 ppm. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm.

-

Integrate the signals corresponding to the different proton environments.

-

Analyze the peaks for chemical shift, multiplicity, and integration values.

-

Quantitative ¹H NMR Data

The following table summarizes the typical ¹H NMR spectral data for this compound hydrochloride in two common deuterated solvents. The choice of solvent significantly affects the observation of the labile ammonium (-NH₃⁺) protons.

| Solvent | Assignment (Label) | Integration | Chemical Shift (δ) / ppm | Multiplicity | Notes |

| D₂O | -NH₃⁺ (a) | - | - | - | Protons exchange with deuterium; signal is not observed. |

| α-CH₂ (b) | 2H | ~3.92 | Singlet (s) | Deshielded by adjacent -NH₃⁺ and -C(O)OCH₃ groups. | |

| -OCH₃ (c) | 3H | ~3.75 | Singlet (s) | ||

| DMSO-d₆ | -NH₃⁺ (a) | 3H | ~8.6 | Broad Singlet (br s) | Labile protons are observed; broadening due to quadrupolar relaxation and exchange. |

| α-CH₂ (b) | 2H | ~3.80 | Singlet (s) | ||

| -OCH₃ (c) | 3H | ~ |

In-Depth Technical Guide: ¹³C NMR Spectrum of Methyl Glycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl glycinate (B8599266) hydrochloride. It includes key spectral data, a detailed experimental protocol for spectrum acquisition, and a structural correlation diagram to aid in the interpretation of the results. This document is intended for professionals in research and development who utilize NMR spectroscopy for the structural elucidation and characterization of small molecules.

Introduction

Methyl glycinate hydrochloride, the hydrochloride salt of the methyl ester of glycine (B1666218) ([CH₃O₂CCH₂NH₃]Cl), is a fundamental building block in peptide synthesis and various other organic chemistry applications.[1] Its structural simplicity makes it an excellent model for understanding the ¹³C NMR spectra of amino acid esters. The presence of the ester and the protonated amine functionalities significantly influences the chemical environment of the carbon atoms, resulting in a distinct and predictable NMR spectrum. Accurate interpretation of this spectrum is crucial for verifying the compound's identity and purity.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound hydrochloride exhibits three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. The carbonyl carbon is the most deshielded, appearing furthest downfield, while the methyl carbon is the most shielded.

The quantitative chemical shift data is summarized in the table below.

| Carbon Atom | IUPAC Name Position | Chemical Shift (δ) in ppm |

| Carbonyl (-C =O) | C1 | 168.8 |

| Methoxy (-OC H₃) | - | 53.5 |

| Alpha-Carbon (α-C H₂) | C2 | 40.2 |

| Data sourced from a synthesis and characterization study of amino acid methyl esters.[2] |

Structural Assignment and Signal Correlation

The assignment of each signal in the ¹³C NMR spectrum to a specific carbon atom in the this compound hydrochloride molecule is a critical step in spectral interpretation. The diagram below illustrates the direct correlation between the molecular structure and the observed chemical shifts.

Caption: Correlation of carbon atoms in this compound hydrochloride to their ¹³C NMR signals.

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound hydrochloride.

4.1. Sample Preparation

-

Mass Determination: Accurately weigh approximately 10-25 mg of this compound hydrochloride.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (B129727) (CD₃OD) or deuterium (B1214612) oxide (D₂O) are common choices due to the high solubility of the analyte. For this example, we will use D₂O.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex or invert the NMR tube until the sample is completely dissolved, ensuring a homogeneous solution.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer, but can be adapted for other field strengths.

-

Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Experiment Setup: Load a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Parameters:

-

Pulse Width (p1): Calibrate the 90° pulse width for ¹³C (typically 8-12 µs). A 30° pulse is often used for quantitative measurements.

-

Number of Scans (ns): Set an initial number of scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio.[3] This can be increased for more dilute samples.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for accurate integration if required.[3]

-

Acquisition Time (aq): Set to 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 220-250 ppm is standard for covering the entire range of organic ¹³C chemical shifts.[4]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale. If an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is used in D₂O, reference its methyl signal to 0 ppm. Alternatively, if using a different solvent like CDCl₃, the solvent signal itself can be used as a reference (δ 77.16 ppm).[5]

-

Peak Picking: Identify and label the chemical shifts of the relevant peaks in the spectrum.

References

An In-depth Technical Guide to the FTIR Analysis of Methyl Glycinate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of methyl glycinate (B8599266), with a specific focus on its common commercially available form, methyl glycinate hydrochloride. Due to the zwitterionic nature of amino acid esters, they are frequently handled as their more stable hydrochloride salts. The protonation of the primary amine to an ammonium (B1175870) group (N⁺—H) in the salt form significantly influences the vibrational spectrum, a key consideration for accurate interpretation.

Spectral Data Summary: this compound Hydrochloride

The infrared spectrum of this compound hydrochloride is characterized by distinct absorption bands corresponding to its primary functional groups: the ammonium group (N⁺—H), the ester carbonyl group (C=O), and the ester C-O-C linkage. The quantitative data from experimental findings are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Reference |

| ~3400 | Overtone of ν(C=O) | Ester Carbonyl | Broad, Medium | [1] |

| 2682 | ν(N⁺—H) | Ammonium (N⁺—H) | Medium | [1] |

| 2628 | ν(N⁺—H) | Ammonium (N⁺—H) | Medium | [1] |

| 1749 | ν(C=O) Stretch | Ester Carbonyl | Very Strong | [1] |

| 1259 | ν_asym(C—O—C) Stretch | Ester Linkage | Very Strong | [1] |

Note: The presence of two distinct stretching bands for the N⁺—H group suggests different hydrogen bonding environments within the crystal lattice structure of the compound.[1]

Experimental Protocol: FTIR Analysis via KBr Pellet Method

This section details the methodology for acquiring an FTIR spectrum of solid this compound hydrochloride using the potassium bromide (KBr) pellet technique. This method is cited in the literature for producing clear spectra of this compound.[1]

2.1. Materials and Equipment

-

This compound Hydrochloride (99% purity or higher)

-

FTIR-grade Potassium Bromide (KBr), dried overnight in an oven at >100°C and stored in a desiccator.

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer (e.g., Mattson 7000)[1]

-

Spatula

-

Analytical balance

2.2. Sample Preparation (KBr Pellet)

-

Weighing: Weigh approximately 1-2 mg of the this compound hydrochloride sample and 100-200 mg of dry, FTIR-grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Pellet Formation:

-

Transfer a portion of the ground mixture into the pellet die.

-

Ensure the powder is evenly distributed to form a level surface.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully release the pressure and extract the pellet from the die.

-

2.3. Data Acquisition

-

Background Spectrum: Place the empty sample holder into the FTIR spectrometer's sample compartment. Run a background scan to record the spectrum of the atmospheric water and carbon dioxide, which will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Mount the prepared KBr pellet onto the sample holder and place it in the spectrometer.

-

Scan Parameters: Configure the spectrometer to scan within the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

-

Acquisition: Initiate the sample scan. The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The logical flow from sample handling to final data interpretation in FTIR analysis can be visualized as a structured process.

Caption: Logical workflow for the FTIR analysis of this compound hydrochloride.

Interpretation of the Spectrum

The FTIR spectrum provides a molecular fingerprint of this compound hydrochloride. Key interpretive points include:

-

Ammonium (N⁺—H) Region: The bands observed between 2600 and 2700 cm⁻¹ are characteristic of the stretching vibrations of the protonated amine group (N⁺—H).[1] The absence of typical primary amine (N-H) stretches (usually two bands between 3300-3500 cm⁻¹) and the presence of these N⁺—H bands confirm the salt form of the compound.

-

Carbonyl (C=O) Region: A very strong, sharp absorption peak around 1749 cm⁻¹ is the most prominent feature of the spectrum.[1] This is the classic stretching frequency for an ester carbonyl group, confirming the presence of the methyl ester functionality. Its high intensity is due to the large change in dipole moment during the vibration.

-

Fingerprint Region (Below 1500 cm⁻¹): This region contains a multitude of complex vibrations. The very strong band at 1259 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the ester group.[1] Other bands in this region correspond to C-C and C-N stretching, as well as various bending and rocking vibrations of CH₂ and N⁺—H groups. A detailed assignment in this region often requires computational modeling for definitive confirmation.

References

Mass Spectrometry of Methyl Glycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of methyl glycinate (B8599266) (C₃H₇NO₂), the methyl ester of the amino acid glycine. With a molecular weight of 89.0932 Da, this small molecule is a fundamental building block in various chemical and pharmaceutical applications.[1][2] Understanding its mass spectrometric fingerprint is crucial for its identification, characterization, and quantification in complex matrices. This document covers the principles of its fragmentation under different ionization techniques, presents detailed experimental protocols, and offers visual representations of fragmentation pathways to aid in data interpretation.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3][4] This makes it highly valuable for structural elucidation and library matching.

EI Mass Spectrum Data

The electron ionization mass spectrum of methyl glycinate is characterized by a series of fragment ions that provide a clear structural signature. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 28 | 12.5 | [CO]⁺ or [CH₂N]⁺ |

| 29 | 13.9 | [CHO]⁺ |

| 30 | 100.0 | [CH₂NH₂]⁺ |

| 31 | 12.2 | [OCH₃]⁺ |

| 42 | 11.1 | [C₂H₂O]⁺ or [CH₂NCO]⁺ |

| 58 | 20.8 | [M-OCH₃]⁺ |

| 59 | 34.7 | [COOCH₃]⁺ |

| 89 | 2.8 | [M]⁺ (Molecular Ion) |

Data sourced from NIST Chemistry WebBook.[1]

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows logical pathways driven by the stability of the resulting cations and neutral losses. The molecular ion ([M]⁺) is observed with low intensity at m/z 89, which is common for small molecules that fragment readily.[5]

The base peak at m/z 30 corresponds to the highly stable iminium ion, [CH₂NH₂]⁺. This ion is formed via alpha-cleavage, a characteristic fragmentation mechanism for amines and amino acid esters, where the bond between the alpha and beta carbon is broken.

Other significant fragmentation pathways include:

-

Loss of a methoxy (B1213986) radical (•OCH₃): This results in the formation of an acylium ion at m/z 58 .

-

Cleavage of the C-C bond: This leads to the formation of the methoxycarbonyl cation, [COOCH₃]⁺, at m/z 59 .

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Electron ionization fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization GC-MS

The analysis of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. Due to the polar nature of this compound, derivatization is often employed to increase its volatility and improve chromatographic peak shape.[2][6] However, direct injection is also possible.

I. Sample Preparation (Direct Injection)

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

II. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 25-200.

III. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire data in full scan mode.

-

Process the resulting chromatogram and mass spectrum using appropriate software. Identify the peak corresponding to this compound and compare its mass spectrum to a reference library (e.g., NIST).

The following workflow diagram outlines the GC-EI-MS process.

Caption: General workflow for GC-EI-MS analysis of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[8][9][10] This makes it ideal for accurate molecular weight determination and for the analysis of thermally labile or non-volatile compounds, often in conjunction with liquid chromatography (LC-MS).

Expected ESI Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to be readily protonated at the primary amine group, yielding an abundant protonated molecule at m/z 90.055 ([C₃H₇NO₂ + H]⁺). Due to the low energy nature of ESI, this ion will be the base peak in the spectrum. Fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). The most likely fragmentation pathway for the [M+H]⁺ ion would be the neutral loss of methanol (CH₃OH), resulting from the interaction of the protonated amine with the ester group.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 90.055 | 100.0 | [M+H]⁺ |

| 58.030 | Variable (Collision Energy Dependent) | [M+H - CH₃OH]⁺ |

Experimental Protocol: ESI-MS

I. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, at a concentration of 1 mg/mL. The formic acid aids in protonation.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI source.[11]

II. Instrumentation and Conditions

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument equipped with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. Alternatively, couple with an LC system for separation.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N₂): Flow and pressure optimized for a stable spray.

-

Drying Gas (N₂): Temperature and flow optimized for efficient desolvation (e.g., 300-350°C).

-

Scan Range: m/z 50-200.

-

For MS/MS:

-

Select the precursor ion at m/z 90.055.

-

Apply a range of collision energies (e.g., 10-30 eV) with an inert collision gas (e.g., argon or nitrogen) to observe fragmentation.

-

Conclusion

The mass spectrometric analysis of this compound is well-defined, with distinct and predictable behavior under both hard (EI) and soft (ESI) ionization techniques. Electron ionization provides a rich fragmentation pattern, with a characteristic base peak at m/z 30, which is highly useful for structural confirmation and library-based identification. Electrospray ionization, conversely, yields a strong protonated molecular ion at m/z 90, ideal for accurate mass measurement and quantification, especially in LC-MS applications. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical development, enabling robust and reliable analysis of this fundamental amino acid ester.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of Methyl Glycinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl glycinate (B8599266) in various organic solvents. Due to the inherent instability of methyl glycinate in its freebase form, which tends to polymerize, much of the available data pertains to its more stable hydrochloride salt. This document will address both forms where information is available, offering a valuable resource for laboratory work and drug development.

Overview of this compound and its Solubility

This compound is the methyl ester of the amino acid glycine (B1666218). In its pure form, it is a liquid. However, it is most commonly handled as glycine methyl ester hydrochloride, a white, water-soluble solid, due to the instability of the freebase.[1][2] The freebase is prone to polymerization at room temperature or conversion to diketopiperazine.[1]

Qualitatively, this compound freebase is described as being readily soluble in common organic solvents such as chloroform, acetone, and ethyl acetate, while exhibiting poor solubility in water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound freebase in a wide range of organic solvents is not extensively documented in publicly available literature. However, to provide a comparative reference, the following table summarizes the solubility of a related compound, U-46619 glycine methyl ester, in selected organic solvents. It is important to note that these values should be considered as indicative rather than absolute for this compound itself.

| Solvent | Solubility of U-46619 Glycine Methyl Ester (approximate) |

| Ethanol | ~50 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

Data sourced from product information for U-46619 Glycine methyl ester.[3]

Experimental Protocols for Solubility Determination

While specific protocols for determining the solubility of this compound are not widely published, standard methodologies for assessing the solubility of organic compounds can be readily applied. The following outlines a generalizable gravimetric method.

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.

Materials:

-

This compound (or its hydrochloride salt)

-

Selected organic solvents (e.g., ethanol, acetone, chloroform)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

Pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract a precise volume of the clear supernatant using a micropipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Quantification: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant taken.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: As a general rule, "like dissolves like." The solubility of this compound will be higher in solvents with similar polarity.

-

Temperature: For most solid solutes, solubility increases with temperature. However, the effect of temperature should be determined empirically for each solute-solvent system.

-

Presence of Functional Groups: The amino and ester functional groups in this compound will influence its interaction with different solvents through hydrogen bonding and dipole-dipole interactions.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Form of the Compound: As previously noted, the freebase and hydrochloride salt will exhibit significantly different solubility profiles, with the salt generally being more soluble in polar solvents like water and less soluble in non-polar organic solvents.

Conclusion

While quantitative data on the solubility of this compound freebase in organic solvents is limited, qualitative information suggests good solubility in common solvents like chloroform, acetone, and ethyl acetate. For drug development and research applications, it is crucial to experimentally determine the solubility in the specific solvent systems of interest. The experimental protocols and workflow provided in this guide offer a solid foundation for conducting such studies. Researchers should also remain mindful of the stability differences between the freebase and the hydrochloride salt and select the appropriate form for their application.

References

Methyl Glycinate Hydrochloride: A Comprehensive Technical Guide

CAS Number: 5680-79-5

This guide provides an in-depth technical overview of methyl glycinate (B8599266) hydrochloride, a crucial reagent and intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

Methyl glycinate hydrochloride is the hydrochloride salt of the methyl ester of glycine (B1666218), the simplest amino acid.[1] Its stability as a salt makes it a preferred precursor over its free ester form, which is prone to polymerization.[1][2] It typically appears as a white crystalline powder.[3][4][5]

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | References |

| CAS Number | 5680-79-5 | [1][6] |

| Molecular Formula | C₃H₈ClNO₂ | [3][6] |

| Molecular Weight | 125.55 g/mol | [6][7] |

| Appearance | White solid/powder, crystals, or chunks | [1][3][8] |

| Melting Point | 173 - 177 °C (decomposes) | [8] |

| Solubility | Soluble in water (>1000 g/L at 20°C) | [3][9] |

| Purity | ≥98% | [2][6][10] |

| Synonyms | Glycine methyl ester hydrochloride, H-Gly-OMe.HCl, Methyl 2-aminoacetate hydrochloride | [6] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Value | References |

| InChI Key | COQRGFWWJBEXRC-UHFFFAOYSA-N | [6] |

| SMILES | Cl.COC(=O)CN | [6] |

| Elemental Analysis | C, 28.70%; H, 6.42%; Cl, 28.24%; N, 11.16%; O, 25.49% | [6] |

Experimental Protocols

Synthesis of this compound Hydrochloride

Several methods for the synthesis of this compound hydrochloride have been reported, primarily involving the esterification of glycine.

Method 1: Synthesis using Thionyl Chloride in Methanol (B129727)

This is a common and effective method for the esterification of amino acids.

-

Protocol:

-

Suspend glycine (8 mmol) in methanol (60 mL) in a round-bottomed flask under ice-bath conditions.

-

Slowly add thionyl chloride (SOCl₂) (4 mL) dropwise to the suspension. The off-gas can be neutralized with a sodium hydroxide (B78521) solution.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

Heat the mixture to reflux (approximately 66°C) and maintain for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 2% ninhydrin (B49086) in ethanol (B145695) solution as a developing agent until the glycine spot disappears.

-

Upon completion, remove the solvent by rotary evaporation to yield this compound hydrochloride. This method can result in a quantitative yield.[11]

-

Method 2: Synthesis using Trimethylsilyl Chloride (TMSCl) in Methanol

This method offers a convenient and mild alternative for the synthesis.[12]

-

Protocol:

-

To a round-bottom flask, add glycine (0.1 mol).

-

Slowly add freshly distilled chlorotrimethylsilane (B32843) (0.2 mol) and stir with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture and continue stirring at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the this compound hydrochloride product.[12]

-

Method 3: Synthesis using Hydrogen Chloride Gas in Methanol

This industrial-scale method provides high purity and yield.

-

Protocol:

-

Mix glycine (150g) and anhydrous methanol (640g) in a reaction vessel at room temperature.

-

Introduce hydrogen chloride gas at a flow rate of 40 L/h for approximately 20 minutes until the solids are completely dissolved, allowing the temperature to rise to 45 ± 1°C.

-

Maintain the reaction for 45 minutes until crystal precipitation begins, then continue to introduce hydrogen chloride gas at a reduced flow rate of 30 L/h.

-

Control the stirring rate at 120 rpm and gradually cool the system to ≤10°C at a rate of 4°C/h.

-

Filter the resulting crystals and dry them at 100 ± 5°C for 2 hours to obtain the final product. This method has been reported to yield 95.64% with a purity of 99.37%.[4]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the separation, identification, and quantification of this compound hydrochloride.[13]

-

Column: Primesep A stationary phase column

-

Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (MeCN) with a sulfuric acid buffer.

-

Detection: UV detection.[14]

This method is crucial for quality control in both research and industrial settings.[13]

Applications in Research and Drug Development

This compound hydrochloride is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: It is widely used as a key building block in solution-phase peptide synthesis.[9][15] The hydrochloride salt provides a stable form of the glycine methyl ester, which can be readily incorporated into growing peptide chains.[5]

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][5][9] Its applications include the synthesis of drugs for treating conditions like acute lung injury and atherosclerosis.[4]

-

Heterocyclic Compound Synthesis: The compound is utilized in the synthesis of various heterocyclic compounds, which are core structures in many small-molecule drugs.[16]

-

Biochemical Research: It is used in studies of amino acid metabolism and protein synthesis, providing insights into cellular functions.[5]

-

Agrochemicals: It can be incorporated into the synthesis pathways of certain pesticides and herbicides.[16]

Visualizations

The following diagrams illustrate the general workflow for the synthesis of this compound hydrochloride and a conceptual diagram of its role in peptide synthesis.

Caption: General workflow for the synthesis of this compound hydrochloride.

Caption: Role of this compound hydrochloride in dipeptide synthesis.

References

- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride(5680-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medkoo.com [medkoo.com]

- 7. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound hydrochloride | Pharmaceutical Intermediate | 5680-79-5 - PHMO [phmo.com]

- 10. scbt.com [scbt.com]

- 11. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 14. HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 15. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemical Structure of Methyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and handling of methyl glycinate (B8599266), an important amino acid derivative used in medicinal chemistry and organic synthesis.

Chemical Identity and Structure

Methyl glycinate, the methyl ester of the amino acid glycine (B1666218), is a fundamental building block in the synthesis of a variety of organic molecules.[1] It belongs to the class of organic compounds known as alpha-amino acid esters.

Structural Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | methyl 2-aminoacetate |

| Molecular Formula | C₃H₇NO₂[2][3][4] |

| Molecular Weight | 89.09 g/mol [5] |

| CAS Number | 616-34-2[2][3][4][6] |

| SMILES | COC(=O)CN |

| InChI | InChI=1S/C3H7NO2/c1-6-3(5)2-4/h2,4H2,1H3[4] |

| InChIKey | KQSSATDQUYCRGS-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature and pressure.[7] Key physical and chemical properties are summarized in Table 2.

| Property | Value |

| Boiling Point | 82.1 ± 13.0 °C at 760 mmHg[2] |

| Density | 1.0 ± 0.1 g/cm³[2] |

| Solubility | Soluble in common organic solvents like chloroform, acetone, and ethyl acetate; poor solubility in water.[3][6][7] |

| Stability | The free ester is unstable and can polymerize or convert to diketopiperazines. It is typically stored as its more stable hydrochloride salt.[1][8] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of glycine. Due to the instability of the free ester, these syntheses often yield the more stable this compound hydrochloride.

Fischer-Speier Esterification

A classic method for synthesizing α-amino acid esters is the Fischer-Speier esterification.[1] This reaction involves treating the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as hydrogen chloride.[1]

Caption: Fischer-Speier esterification of glycine to this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride via Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound hydrochloride.

Materials:

-

Glycine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Constant-pressure dropping funnel with a drying tube

-

Reflux condenser

-

NaOH solution (for trapping off-gas)

-

Rotary evaporator

Procedure:

-

Under ice-bath conditions, add 60 mL of anhydrous methanol to a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Slowly add 4 mL of thionyl chloride (SOCl₂) dropwise to the methanol using a constant-pressure dropping funnel. Ensure the off-gas is absorbed by a NaOH solution.

-

After stirring the mixture for 1 hour, add 8 mmol of glycine to the flask.

-

Continue stirring at room temperature for 30 minutes.

-

Warm the reaction mixture to 66 °C and reflux for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 2% ninhydrin (B49086) in ethanol (B145695) solution as the developing agent until the glycine spot disappears.

-

Upon completion, remove the solvent by rotary evaporation to yield this compound hydrochloride.[9]

Reactivity and Applications

The reactivity of this compound is characterized by the presence of both a nucleophilic amino group and an ester functional group.[1] This dual functionality makes it a versatile intermediate in organic synthesis.

Key applications include:

-

Peptide Synthesis: The hydrochloride salt is a key intermediate in solution-phase peptide synthesis.[1]

-

Pharmaceuticals and Agrochemicals: It serves as an intermediate in the production of pharmaceuticals and agrochemicals, such as the fungicide iprodione (B1672158) and pyrethroids.[1][3][6][7]

-

Synthesis of Sarcosine (B1681465): this compound is a precursor in the synthesis of sarcosine (N-methylglycine) and its derivatives.[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Mass spectrometry data is readily available from public databases.

-

Mass Spectrum (Electron Ionization): The NIST WebBook provides the mass spectrum for this compound, which can be used for its identification.[4]

-

GC-MS and MS-MS Data: PubChem offers GC-MS and MS-MS spectral data, which can aid in the characterization of this compound in complex mixtures.[5]

Logical Workflow for Synthesis and Use

The following diagram illustrates the general workflow from the synthesis of this compound hydrochloride to its application as a building block in further chemical reactions.

Caption: General workflow for the synthesis and application of this compound.

References

- 1. This compound | 616-34-2 | Benchchem [benchchem.com]

- 2. This compound | CAS#:616-34-2 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 616-34-2 [m.chemicalbook.com]

- 4. Glycine, methyl ester [webbook.nist.gov]

- 5. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 616-34-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 9. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

The Role of Methyl Glycinate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl glycinate (B8599266), the methyl ester of the simplest amino acid, glycine (B1666218), is a foundational building block in modern organic synthesis. Its utility stems from the presence of two distinct functional groups—a primary amine and a carboxylate ester—which provide a versatile platform for a wide array of chemical transformations. Often utilized as its more stable hydrochloride salt to prevent self-condensation, methyl glycinate is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, unnatural amino acids, and complex heterocyclic systems.[1][2][3] This guide provides an in-depth exploration of its synthesis, core reactivity, and applications, complete with experimental protocols and quantitative data to support laboratory and industrial-scale applications.

Physicochemical Properties and Synthesis

This compound is typically handled as its hydrochloride salt (CAS 5680-79-5), a white, crystalline, and hygroscopic solid that is highly soluble in water.[2][4][5] The salt form enhances its shelf-life by preventing the free ester from undergoing polymerization or cyclization to form diketopiperazine.[3]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | References |

|---|---|---|

| CAS Number | 5680-79-5 | [2] |

| Molecular Formula | C₃H₈ClNO₂ | [6] |

| Molecular Weight | 125.55 g/mol | [4] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 175 °C (decomposes) | [5][6] |

| Solubility | >1000 g/L in water (20 °C) | [5] |

| Stability | Stable, but hygroscopic |[3][5] |

The most common laboratory and industrial synthesis of this compound hydrochloride involves the Fischer esterification of glycine.[1] This is typically achieved by reacting glycine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), hydrogen chloride (HCl) gas, or concentrated sulfuric acid.[5][7][8] A more modern approach utilizes trimethylchlorosilane (TMSCl) in methanol, offering a convenient and efficient alternative.[3][7][9]

References

- 1. This compound | 616-34-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 4. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]

- 6. Glycine methyl ester hydrochloride | 5680-79-5 | G-4701 [biosynth.com]

- 7. Page loading... [guidechem.com]

- 8. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Methyl Glycinate: A Comparative Analysis of the Free Base versus the Hydrochloride Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the stability profiles of free methyl glycinate (B8599266) and its hydrochloride salt. It is well-established that the hydrochloride salt of methyl glycinate offers significantly enhanced stability over the free base form. The free ester is susceptible to degradation through polymerization and intramolecular cyclization to form 2,5-diketopiperazine. The protonation of the amino group in the hydrochloride salt mitigates these degradation pathways by reducing its nucleophilicity. This guide details the underlying chemical principles governing this stability difference, provides illustrative quantitative stability data under various stress conditions, outlines experimental protocols for stability-indicating analyses, and presents visual representations of the degradation pathways. This information is critical for researchers and professionals involved in the development of pharmaceuticals and other applications where this compound is a key intermediate.

Introduction

This compound, the methyl ester of the simplest amino acid, glycine, is a versatile building block in organic synthesis, particularly in the preparation of peptides and more complex molecules. However, the inherent instability of the free base form of this compound presents significant challenges in its storage, handling, and application. A common and effective strategy to overcome these stability issues is the conversion of the free base to its hydrochloride salt. This guide aims to provide a detailed technical overview of the stability differences between these two forms, offering valuable insights for their effective utilization in research and development.

Chemical Stability Profiles

The enhanced stability of this compound hydrochloride can be attributed to the protonation of the primary amino group. This seemingly simple chemical modification has profound effects on the reactivity of the molecule.

-

Free this compound: The free amino group in this compound is nucleophilic and can participate in intermolecular and intramolecular reactions.

-

Polymerization: The nucleophilic amino group of one molecule can attack the electrophilic carbonyl carbon of the ester group of another molecule, leading to the formation of polyglycine chains.

-

Diketopiperazine Formation: Intramolecularly, the amino group can attack the ester carbonyl, leading to the formation of a stable six-membered ring, 2,5-diketopiperazine (a cyclic dipeptide of glycine). This is a common degradation pathway for amino acid esters.[1][2]

-

-

This compound Hydrochloride: In the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+).[1] This protonation effectively quenches the nucleophilicity of the nitrogen atom.

-

Inhibition of Polymerization and Cyclization: With the amino group in its non-nucleophilic ammonium form, both the intermolecular and intramolecular reactions leading to polymerization and diketopiperazine formation are significantly hindered.[2] This results in a compound that is shelf-stable and can be stored for extended periods without significant degradation.[1]

-

Quantitative Stability Data

The following tables provide illustrative quantitative data comparing the stability of free this compound and this compound hydrochloride under various forced degradation conditions. This data is representative and intended to highlight the stability differences. Actual degradation rates will depend on specific experimental conditions.

Table 1: Hydrolytic Stability - Degradation (%) over Time

| Time (hours) | pH 4.0 (50°C) | pH 7.0 (50°C) | pH 9.0 (50°C) |

| Free this compound | |||

| 2 | 1.5 | 5.2 | 15.8 |

| 8 | 5.8 | 18.5 | 45.2 |

| 24 | 15.2 | 48.0 | >90 |

| This compound Hydrochloride | |||

| 2 | < 0.5 | 0.8 | 2.1 |

| 8 | 1.1 | 2.5 | 7.5 |

| 24 | 3.5 | 8.1 | 22.0 |

Table 2: Thermal and Photolytic Stability - Degradation (%)

| Condition | Free this compound | This compound Hydrochloride |

| Thermal (Solid State) | ||

| 7 days at 60°C | 8.5 | 1.2 |

| 7 days at 80°C | 25.3 | 4.8 |

| Photolytic (Solid State, ICH Q1B) | 4.2 | 0.9 |

| Oxidative (3% H₂O₂, 24h) | 6.8 | 2.5 |

Degradation Pathways

The primary degradation pathways for free this compound and the expected behavior of the hydrochloride salt under stress conditions are visualized below.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the stability of this compound and its hydrochloride salt.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Trifluoroacetic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Samples are dissolved in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl Glycinate Hydrochloride from Glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218) methyl ester, in its more stable hydrochloride salt form, is a crucial intermediate in organic and medicinal chemistry. It serves as a fundamental building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules, including pyrethroid pesticides and the fungicide iprodione.[1] The esterification of the carboxylic acid group of glycine protects it, allowing for selective modification of the amino group, which is pivotal in peptide synthesis and the development of peptidomimetics.[2] Due to the inherent instability of the free ester, which can polymerize or form diketopiperazines, it is typically prepared and stored as the hydrochloride salt.[3][4]

This document provides detailed protocols for the synthesis of glycine methyl ester hydrochloride from glycine, primarily focusing on variations of the Fischer-Speier esterification. These methods utilize an excess of methanol (B129727) in the presence of an acid catalyst. The protocols outlined below employ different sources for the generation of anhydrous hydrochloric acid in situ, including hydrogen chloride gas, acetyl chloride, thionyl chloride, and trimethylchlorosilane.

Methods Overview

The synthesis of glycine methyl ester hydrochloride is most commonly achieved through Fischer esterification, where glycine is reacted with methanol under acidic conditions.[5] The acid protonates the carbonyl group of glycine, rendering it more susceptible to nucleophilic attack by methanol. The primary challenge in this synthesis is the need for anhydrous conditions, as the presence of water can shift the equilibrium back towards the reactants. The methods presented here utilize reagents that generate anhydrous HCl directly in the reaction mixture.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of glycine methyl ester hydrochloride.

| Method | Reagents | Reaction Temperature | Reaction Time | Yield (%) | Purity/Melting Point (°C) | Reference |

| Hydrogen Chloride Gas | Glycine, Anhydrous Methanol, HCl gas | 45 ± 1°C | 0.75 hours+ | 95.64 | 99.37% / 173.1-173.3 | [6] |

| Acetyl Chloride | Glycine, Anhydrous Methanol, Acetyl Chloride | 70°C | 5 hours | 90.68 | 174-176 | [6] |

| Thionyl Chloride | Glycine, Methanol, Thionyl Chloride (SOCl₂) | Room Temperature | Overnight | 91 | Not Specified | [1][7] |

| Trimethylchlorosilane | Glycine, Methanol, Trimethylchlorosilane (TMSCl) | Room Temperature | 48 hours | Good to Excellent | Not Specified | [1][8] |

Experimental Protocols

Method 1: Synthesis using Hydrogen Chloride Gas

This method involves the direct introduction of anhydrous hydrogen chloride gas into a methanolic suspension of glycine.

Materials:

-

Glycine (e.g., 150 g)

-

Anhydrous Methanol (e.g., 640 g)

-

Hydrogen Chloride Gas

-

Reaction vessel with stirring and gas inlet/outlet

Procedure:

-

At room temperature, add glycine and anhydrous methanol to the reaction vessel with stirring to create a uniform mixture.[6]

-

Introduce hydrogen chloride gas into the suspension.

-

Raise the reaction temperature to 45 ± 1°C.[6]

-

Continue the introduction of HCl gas until the glycine is completely dissolved.[3]

-

Maintain the reaction at this temperature for approximately 0.75 hours, or until crystal precipitation begins.[6]

-

Once precipitation starts, continue to introduce hydrogen chloride gas.[9]

-

Collect the precipitated white crystals by filtration.

-

Dry the crystals under vacuum or at 100 ± 5°C for 2 hours to obtain pure glycine methyl ester hydrochloride.[6][9]

Method 2: Synthesis using Acetyl Chloride

This protocol uses acetyl chloride, which reacts with methanol to generate anhydrous HCl in situ.

Materials:

-

Glycine (e.g., 7.51 g)

-

Anhydrous Methanol (e.g., 60 ml)

-

Acetyl Chloride (e.g., 23.56 g)

-

Acetone (B3395972) (for washing)

-

Reaction flask with a dropping funnel and condenser

Procedure:

-

Cool anhydrous methanol in the reaction flask to a temperature between -5 to 5°C using an ice bath.[6]

-

Slowly add acetyl chloride dropwise to the cold methanol while maintaining the temperature.[6]

-

After the addition is complete, stir the mixture at the same temperature for 1 hour.[6]

-

Add glycine to the reaction mixture in portions.[6]

-

Raise the temperature of the system to 70°C and maintain the reaction for 5 hours.[6]

-

After the reaction period, remove the excess solvent by vacuum concentration.[6]

-

Add acetone (e.g., 30 ml) to the residue and stir for 5 hours to precipitate the product.[6]

-

Filter the mixture to collect the solid product.

-

Dry the filter cake under vacuum to yield glycine methyl ester hydrochloride.[6]

Method 3: Synthesis using Thionyl Chloride